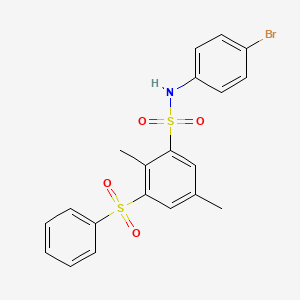
N-(4-bromophenyl)-2,5-dimethyl-3-(phenylsulfonyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-2,5-dimethyl-3-(phenylsulfonyl)benzenesulfonamide, also known as BDP 9066, is a chemical compound that has been of interest to scientific researchers due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2,5-dimethyl-3-(phenylsulfonyl)benzenesulfonamide 9066 is not fully understood. However, it has been found to inhibit the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2,5-dimethyl-3-(phenylsulfonyl)benzenesulfonamide 9066 has been found to have several biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines and chemokines, which are involved in the immune response. It has also been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer progression. Additionally, N-(4-bromophenyl)-2,5-dimethyl-3-(phenylsulfonyl)benzenesulfonamide 9066 has been found to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-bromophenyl)-2,5-dimethyl-3-(phenylsulfonyl)benzenesulfonamide 9066 in lab experiments is that it has been found to have potential anti-inflammatory and anti-cancer properties, which makes it a promising candidate for therapeutic development. However, a limitation of using N-(4-bromophenyl)-2,5-dimethyl-3-(phenylsulfonyl)benzenesulfonamide 9066 in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on N-(4-bromophenyl)-2,5-dimethyl-3-(phenylsulfonyl)benzenesulfonamide 9066. One direction is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to investigate its potential use as a therapeutic agent for various diseases such as rheumatoid arthritis, multiple sclerosis, and cancer. Additionally, researchers can investigate the potential use of N-(4-bromophenyl)-2,5-dimethyl-3-(phenylsulfonyl)benzenesulfonamide 9066 in combination with other therapeutic agents to enhance its therapeutic efficacy.
Conclusion:
N-(4-bromophenyl)-2,5-dimethyl-3-(phenylsulfonyl)benzenesulfonamide 9066 is a chemical compound that has been of interest to scientific researchers due to its potential applications in the field of medicine. It has been found to have potential anti-inflammatory and anti-cancer properties and has been investigated as a therapeutic agent for various diseases. Further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Synthesis Methods
N-(4-bromophenyl)-2,5-dimethyl-3-(phenylsulfonyl)benzenesulfonamide 9066 can be synthesized using various methods, including the reaction of 4-bromophenylamine with 2,5-dimethyl-3-(phenylsulfonyl)benzenesulfonyl chloride. This reaction results in the formation of N-(4-bromophenyl)-2,5-dimethyl-3-(phenylsulfonyl)benzenesulfonamide 9066, which can be purified using various techniques such as column chromatography.
Scientific Research Applications
N-(4-bromophenyl)-2,5-dimethyl-3-(phenylsulfonyl)benzenesulfonamide 9066 has been of interest to scientific researchers due to its potential applications in the field of medicine. It has been found to have potential anti-inflammatory and anti-cancer properties. Researchers have also investigated its potential use as a therapeutic agent for various diseases such as rheumatoid arthritis, multiple sclerosis, and cancer.
properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO4S2/c1-14-12-19(27(23,24)18-6-4-3-5-7-18)15(2)20(13-14)28(25,26)22-17-10-8-16(21)9-11-17/h3-13,22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVNGBIICHTXOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)C)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2,2-dimethylpropyl)-2-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6131410.png)
![N'-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B6131423.png)
![1-(diethylamino)-3-[4-({[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6131427.png)
![1-methyl-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B6131437.png)
![(2-{[4-(carboxymethoxy)-3-methoxybenzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B6131444.png)
![6-amino-4-(2-fluorophenyl)-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6131450.png)
![2-[4-(5-isoquinolinylmethyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B6131461.png)
![2-{4-hydroxy-2-[(1-phenylethylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B6131463.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-[(2-hydroxy-1-naphthyl)methylene]acetohydrazide](/img/structure/B6131465.png)
![3-(2-ethyl-1H-imidazol-1-yl)-N-{2-[4-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)morpholin-2-yl]ethyl}propanamide](/img/structure/B6131466.png)
![7-[3-(3-chloroisoxazol-5-yl)propanoyl]-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6131479.png)
![N-(1-{1-[2-(2,4,6-trifluorophenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B6131495.png)
![2-(2-sec-butylphenoxy)-N-[2-(6-hydroxy-2-methylpyrimidin-4-yl)ethyl]acetamide](/img/structure/B6131500.png)
![N'-[4-(allyloxy)-2-hydroxybenzylidene]-2-(2-pyrimidinylthio)acetohydrazide](/img/structure/B6131512.png)